1-Arachidonoylglycerol-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

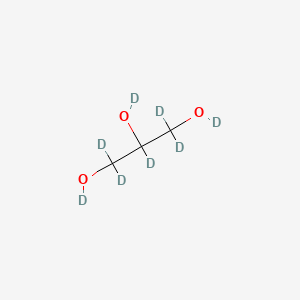

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3-pentadeuterio-1,2,3-trideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-YHPVEMKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O[2H])O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481899 | |

| Record name | Glycerol-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7325-17-9 | |

| Record name | 1,2,3-Propane-1,1,2,3,3-d5-triol-1,2,3-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7325-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 1-Arachidonoylglycerol-d8 in Endocannabinoid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Arachidonoylglycerol-d8 (1-AG-d8), a critical tool in the field of endocannabinoid research. Its primary application is as an internal standard for the accurate quantification of the endogenous cannabinoid 1-Arachidonoylglycerol (1-AG) using mass spectrometry. Given the chemical instability and rapid isomerization of the more abundant endocannabinoid, 2-Arachidonoylglycerol (2-AG), to 1-AG, precise measurement of both isomers is crucial for understanding the dynamics of the endocannabinoid system.

Core Application: Internal Standard in Mass Spectrometry

This compound is a deuterated analog of 1-AG, meaning specific hydrogen atoms in its structure have been replaced with deuterium, a heavier isotope of hydrogen. This isotopic labeling makes it chemically almost identical to the endogenous 1-AG but distinguishable by its higher mass in a mass spectrometer.[1] This property is fundamental to its use as an internal standard in quantitative analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

When added to a biological sample at a known concentration before processing, 1-AG-d8 experiences similar degradation, loss during extraction, and ionization variability as the endogenous 1-AG.[1] By comparing the signal of the analyte (1-AG) to the known quantity of the internal standard (1-AG-d8), researchers can accurately calculate the concentration of 1-AG in the original sample, compensating for experimental variations.[1]

Quantitative Data for LC-MS/MS Analysis

The accurate quantification of 1-AG using 1-AG-d8 relies on the selection of specific precursor-to-product ion transitions in a tandem mass spectrometer, a technique known as Multiple Reaction Monitoring (MRM). These transitions are highly specific to the molecule of interest, ensuring that the signal is not from other interfering compounds in the complex biological matrix.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 1-Arachidonoylglycerol (1-AG) | 379.2 | 287.2 | Positive ESI |

| This compound (1-AG-d8) | 387.3 | 287.2 | Positive ESI |

Note: The precursor ion for 1-AG-d8 is shifted by +8 Da due to the eight deuterium atoms. The product ion is often the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule. The m/z 379 -> 287 transition is well-documented for the 2-AG isomer and is applicable to 1-AG due to their identical mass and core structure. The loss of the glycerol head group results in the arachidonoyl cation.[2]

Experimental Protocols

Sample Preparation and Lipid Extraction

Accurate measurement of 1-AG is critically dependent on the sample preparation and extraction methodology, especially to minimize the isomerization of 2-AG to 1-AG and prevent enzymatic degradation. A widely adopted and effective method is liquid-liquid extraction (LLE) using toluene.[3]

Detailed Methodology:

-

Sample Collection: Collect biological samples (e.g., plasma, brain tissue) and immediately freeze them in liquid nitrogen or store them at -80°C to halt enzymatic activity.

-

Internal Standard Spiking: To a pre-weighed tissue sample or a defined volume of plasma (e.g., 1 mL), add a known amount of this compound (and other relevant deuterated standards like 2-AG-d8 and AEA-d8) in a suitable solvent (e.g., acetonitrile).[4]

-

Homogenization (for tissue): Homogenize the tissue sample in a cold buffer.

-

Liquid-Liquid Extraction:

-

Add 2 volumes of ice-cold toluene to the sample.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at a high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to separate the organic and aqueous phases.[2]

-

Carefully transfer the upper organic layer (toluene) to a new tube. Toluene is effective at preventing 2-AG isomerization during this process.[3]

-

-

Solvent Evaporation: Evaporate the toluene extract to dryness under a gentle stream of nitrogen gas at a low temperature (e.g., 37°C).[4]

-

Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent compatible with the LC-MS system (e.g., 50-100 µL of acetonitrile/water (1:1)).[4] The sample is now ready for analysis.

LC-MS/MS Analysis

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., YMC-Triart C18, 100 mm × 3.0 mm, 1.9 µm) is typically used to separate 1-AG from its isomer 2-AG and other lipids.[2]

-

Mobile Phase: A gradient elution is employed, commonly using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2]

-

Gradient Example: Start at 60% B, increase to 90% B over 7 minutes, hold for several minutes, and then return to initial conditions to re-equilibrate the column.[2]

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization in positive mode (ESI+) is used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for 1-AG and 1-AG-d8 as listed in the table above.[2]

Signaling Pathways and Experimental Workflows

The biological significance of quantifying 1-AG stems from its role in the endocannabinoid signaling system. It is primarily formed from the isomerization of 2-AG, a key endocannabinoid that modulates synaptic transmission. Both 2-AG and 1-AG have been shown to act as signaling molecules.

Experimental Workflow for Endocannabinoid Quantification

Caption: Workflow for quantifying 1-AG using 1-AG-d8 as an internal standard.

Synthesis and Signaling of 1-Arachidonoylglycerol

2-AG is synthesized "on-demand" from membrane phospholipids. A common pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol triphosphate (IP3). Diacylglycerol lipase (DAGL) then hydrolyzes DAG to form 2-AG.[5] Due to the inherent instability of the ester bond at the sn-2 position, 2-AG can spontaneously isomerize to the more stable 1-AG. Both 1-AG and 2-AG can then act on cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel.[3][6] 2-AG is a full agonist at the CB1 receptor, while 1-AG is considered a weaker partial agonist.[3][7]

Caption: Synthesis of 2-AG, its isomerization to 1-AG, and their receptor targets.

References

- 1. Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1 | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Monoacylglycerols Activate TRPV1 - A Link between Phospholipase C and TRPV1. | Lund University [lunduniversity.lu.se]

- 7. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Arachidonoylglycerol-d8: Chemical Properties, Structure, and Application in Endocannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Arachidonoylglycerol-d8 (1-AG-d8), a deuterated analog of the endocannabinoid 1-Arachidonoylglycerol (1-AG). This document details its chemical properties, structure, and its critical role as an internal standard in the quantitative analysis of endocannabinoids. Furthermore, it explores the broader context of the endocannabinoid system, detailing relevant signaling pathways and experimental methodologies.

Chemical Properties and Structure

This compound is a synthetic, deuterated form of 1-arachidonoylglycerol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.[1][2]

Structural Information

Chemical Structure:

References

The Isomeric Distinction: A Technical Guide to 1-Arachidonoylglycerol-d8 and 2-Arachidonoylglycerol-d8 for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 1-Arachidonoylglycerol-d8 (1-AG-d8) and 2-Arachidonoylglycerol-d8 (2-AG-d8), deuterated analogs of the endogenous cannabinoid ligands. This document is intended to serve as a critical resource for researchers in the fields of cannabinoid signaling, analytical chemistry, and drug development. Herein, we delve into their core differences, practical applications as internal standards in mass spectrometry, and the biochemical pathways they influence. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding and practical application of this knowledge.

Core Concepts: Structure and Biological Significance

1-Arachidonoylglycerol (1-AG) and 2-Arachidonoylglycerol (2-AG) are isomers, sharing the same chemical formula but differing in the position of the arachidonoyl ester on the glycerol backbone. This seemingly minor structural variance has profound implications for their biological activity. 2-AG is the most abundant endocannabinoid in the central nervous system and a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). In contrast, 1-AG is considered a weak agonist at the CB1 receptor.

A critical characteristic of 2-AG is its inherent chemical instability, readily isomerizing to the more thermodynamically stable 1-AG. This isomerization can occur spontaneously in aqueous solutions and during sample handling, posing a significant challenge for accurate quantification and interpretation of biological studies.

1-AG-d8 and 2-AG-d8 are the deuterated counterparts of these endocannabinoids. The incorporation of eight deuterium atoms into the arachidonoyl chain increases their molecular weight, allowing them to be distinguished from their endogenous, non-deuterated forms by mass spectrometry. This property makes them invaluable as internal standards for accurate and precise quantification of 1-AG and 2-AG in complex biological matrices.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the biological activity of 1-AG and 2-AG. It is important to note that values can vary between different studies and experimental conditions.

Table 1: Cannabinoid Receptor Binding Affinity and Potency

| Ligand | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |

| 2-Arachidonoylglycerol (2-AG) | CB1 | 0.47 µM[1] | 0.6 µM[2] |

| CB2 | 1.4 µM[1] | - | |

| 1-Arachidonoylglycerol (1-AG) | CB1 | - | 1.9 µM[2] |

| CB2 | - | - |

Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency.

Table 2: Comparative Enzyme Kinetics for Hydrolysis

| Enzyme | Ligand | Km (µM) | Vmax (nmol/min/mg) |

| Fatty Acid Amide Hydrolase (FAAH) | 2-Arachidonoylglycerol (2-AG) | 71 ± 11 | 10.1 ± 0.6 |

| 1-Arachidonoylglycerol (1-AG) | 63 ± 15 | 10.4 ± 0.9 | |

| Monoacylglycerol Lipase (MGL) | 2-Arachidonoylglycerol (2-AG) | 26 ± 4 | 143 ± 6 |

| 1-Arachidonoylglycerol (1-AG) | 21 ± 5 | 11.2 ± 0.8 | |

| α/β-Hydrolase Domain 6 (ABHD6) | 2-Arachidonoylglycerol (2-AG) | 160 | - |

| 1-Arachidonoylglycerol (1-AG) | - | - |

Note: Km represents the substrate concentration at half-maximal velocity, indicating enzyme-substrate affinity (a lower Km suggests higher affinity). Vmax represents the maximum rate of reaction. Data for FAAH and MGL are from a comparative study, while the Km for ABHD6 with 2-AG is from a separate study.[3][4]

Signaling Pathways and Metabolic Fate

The biological actions of 2-AG are initiated by its binding to and activation of cannabinoid receptors, primarily CB1 and CB2. This interaction triggers a cascade of intracellular signaling events. The synthesis and degradation of 2-AG are tightly regulated by a series of enzymes, ensuring its role as a transient signaling molecule.

Experimental Protocols: Quantification of 1-AG and 2-AG using Deuterated Standards

The accurate quantification of 1-AG and 2-AG in biological samples is critical for understanding their physiological and pathological roles. The use of 1-AG-d8 and 2-AG-d8 as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below are detailed methodologies for sample preparation and analysis.

Sample Preparation

4.1.1. Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of endocannabinoids from plasma or serum.

-

Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: To 500 µL of plasma in a glass tube, add a known amount of 1-AG-d8 and 2-AG-d8 in a small volume of organic solvent (e.g., acetonitrile).

-

Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the sample, vortex vigorously for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C.

-

Extraction: Carefully transfer the supernatant to a new glass tube. Add 2 mL of a non-polar organic solvent such as toluene or a hexane:ethyl acetate mixture (9:1, v/v). Vortex for 1 minute.

-

Phase Separation: Centrifuge at 1,500 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Collection and Evaporation: Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

4.1.2. Solid-Phase Extraction (SPE)

This protocol is often used for cleaner extracts from more complex matrices like tissue homogenates.

-

Tissue Homogenization: Homogenize the tissue sample in an appropriate buffer on ice.

-

Internal Standard Spiking: Add a known amount of 1-AG-d8 and 2-AG-d8 to the homogenate.

-

Protein Precipitation: Precipitate proteins with a suitable solvent (e.g., acetonitrile) and centrifuge.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 10% methanol) to remove polar interferences.

-

Elution: Elute the endocannabinoids from the cartridge with an organic solvent like acetonitrile or methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.

Preparation of Calibration Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of 1-AG, 2-AG, 1-AG-d8, and 2-AG-d8 in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Store at -80°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-AG and 2-AG stock solutions with the mobile phase to create a calibration curve covering the expected concentration range in the samples.

-

Internal Standard Working Solution: Prepare a working solution of the 1-AG-d8 and 2-AG-d8 mixture at a fixed concentration.

-

Calibration Curve Samples: Prepare calibration curve samples by spiking a blank matrix (e.g., analyte-free plasma) with the different concentrations of the 1-AG and 2-AG working standards and a fixed concentration of the internal standard working solution. Process these samples alongside the unknown samples.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards. These are used to assess the accuracy and precision of the analytical run.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water (containing a modifier like formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol) is commonly employed to achieve good separation of 1-AG and 2-AG.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of 1-AG and 2-AG using their deuterated internal standards.

Conclusion

This compound and 2-Arachidonoylglycerol-d8 are indispensable tools for researchers in the endocannabinoid field. Their use as internal standards enables the accurate and reliable quantification of their endogenous counterparts, which is fundamental for elucidating the complex roles of 1-AG and 2-AG in health and disease. A thorough understanding of their distinct biological activities, the challenges of 2-AG isomerization, and the application of robust analytical methodologies, as detailed in this guide, is paramount for advancing our knowledge of the endocannabinoid system and developing novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-, 2- and 3-AG as substrates of the endocannabinoid enzymes and endogenous ligands of the cannabinoid receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Synthesis and Isotopic Purity of 1-Arachidonoylglycerol-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-Arachidonoylglycerol-d8 (1-AG-d8). This deuterated analog of the endocannabinoid 1-arachidonoylglycerol is a critical internal standard for its quantitative analysis in complex biological matrices by mass spectrometry. The information presented herein is intended to provide researchers with a detailed understanding of the methodologies used to produce and characterize this essential analytical tool.

Introduction

1-Arachidonoylglycerol (1-AG) is an endogenous cannabinoid that plays a significant role in various physiological processes. Its accurate quantification is crucial for understanding its function in health and disease. Due to the low endogenous concentrations of 1-AG and the complexity of biological samples, stable isotope-labeled internal standards are indispensable for reliable quantification using mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This compound, in which eight hydrogen atoms on the arachidonoyl chain are replaced with deuterium, is a commonly utilized internal standard for this purpose.[1][2] This guide details a plausible synthetic route and the analytical methods for assessing its isotopic purity.

Synthesis of this compound

A common strategy for the synthesis of 1-monoacylglycerols involves the acylation of a suitably protected glycerol derivative with the desired fatty acid, followed by deprotection. For this compound, this would involve the use of arachidonic acid-d8. A general three-step synthetic approach, analogous to the synthesis of similar deuterated monoacylglycerols, is outlined below.[3]

Synthetic Pathway Overview

The synthesis can be envisioned in three main stages:

-

Protection of Glycerol: A commercially available protected glycerol derivative is used as the starting material to ensure selective acylation at the sn-1 position.

-

Acylation: The protected glycerol is coupled with arachidonic acid-d8.

-

Deprotection: The protecting groups are removed to yield the final product, this compound.

Detailed Experimental Protocols

Step 1: Acylation of Protected Glycerol with Arachidonic Acid-d8

-

To a solution of a protected glycerol derivative (e.g., 1,2-isopropylideneglycerol) and arachidonic acid-d8 in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for a specified period (e.g., 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the protected this compound.

Step 2: Deprotection to Yield this compound

-

Dissolve the protected this compound in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).

-

Add an acid catalyst (e.g., acetic acid or a catalytic amount of a stronger acid like HCl).

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated NaHCO3).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography to yield this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of the internal standard. High-resolution mass spectrometry is the method of choice for this analysis.[4][5] The goal is to determine the distribution of deuterated species (from d0 to d8) in the final product.

Analytical Workflow

Experimental Protocol for Isotopic Purity Determination

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a solvent compatible with LC-MS analysis (e.g., acetonitrile or methanol).

-

Chromatography: Inject the sample into a UHPLC system coupled to a high-resolution mass spectrometer. Use a suitable reversed-phase column (e.g., C18) to separate the analyte from any potential impurities.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode with high resolution and mass accuracy (e.g., >10,000). Use an appropriate ionization source, such as electrospray ionization (ESI) in positive mode.

-

Data Analysis:

-

Identify the molecular ion of 1-Arachidonoylglycerol (e.g., [M+H]+ or [M+Na]+).

-

Generate extracted ion chromatograms (EICs) for each of the possible deuterated species, from the unlabeled (d0) to the fully labeled (d8) compound.

-

Integrate the peak area for each EIC.

-

Calculate the percentage of each deuterated species relative to the sum of all species. It is important to correct for the natural isotopic abundance of C13.

-

Quantitative Data

The following tables summarize the expected and reported data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₀D₈O₄ | [1] |

| Molecular Weight | 386.6 g/mol | [1] |

| Deuterated Forms | ≥99% (d₁-d₈) | [1] |

Table 2: Representative Isotopic Purity Data (Hypothetical)

This table illustrates how the results of an isotopic purity analysis would be presented. Actual values would be determined experimentally.

| Isotopologue | Mass (Da) | Relative Abundance (%) |

| d0 (unlabeled) | 378.2770 | < 0.1 |

| d1 | 379.2833 | < 0.1 |

| d2 | 380.2896 | < 0.1 |

| d3 | 381.2958 | < 0.1 |

| d4 | 382.3021 | < 0.5 |

| d5 | 383.3084 | < 1.0 |

| d6 | 384.3147 | ~ 5.0 |

| d7 | 385.3210 | ~ 20.0 |

| d8 | 386.3272 | > 73.4 |

| Total Deuterated | > 99.0 |

Conclusion

The synthesis of this compound can be achieved through a multi-step process involving protection, acylation, and deprotection. The rigorous assessment of its isotopic purity by high-resolution mass spectrometry is a critical quality control step. This ensures its suitability as an internal standard for the accurate and precise quantification of endogenous 1-AG in biological research and drug development. The methodologies and data presented in this guide provide a framework for the production and validation of this important analytical reagent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Arachidonoyl-d8-rac-glycerol - Applications - CAT N°: 22694 [bertin-bioreagent.com]

- 3. Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans [jove.com]

- 4. almacgroup.com [almacgroup.com]

- 5. researchgate.net [researchgate.net]

The Biological Activity of 1-Arachidonoylglycerol-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Arachidonoylglycerol-d8 (1-AG-d8) is the deuterated analog of the endogenous cannabinoid (endocannabinoid) 1-arachidonoylglycerol (1-AG). While primarily utilized as an internal standard for the accurate quantification of 1-AG in biological matrices by mass spectrometry, its structural similarity to 1-AG implies a congruent biological activity profile.[1][2] This technical guide provides an in-depth overview of the biological activity of 1-AG, which is considered representative of 1-AG-d8, focusing on its interaction with cannabinoid receptors, downstream signaling pathways, and metabolic fate.

1-AG is an isomer of the more abundant and potent endocannabinoid, 2-arachidonoylglycerol (2-AG).[1][3] A critical aspect of endocannabinoid research is the chemical instability of 2-AG, which readily isomerizes to the more thermodynamically stable 1-AG in aqueous solutions.[3][4][5] This isomerization has significant implications for experimental design and data interpretation, as the biological effects observed in studies of 2-AG may be, in part, attributable to the presence of 1-AG.[4]

Core Biological Activity: Interaction with Cannabinoid Receptors

1-AG is recognized as a weak partial agonist at the cannabinoid type 1 (CB1) receptor.[1][3] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, mediating the majority of the psychoactive effects of cannabinoids.[6][7]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of 1-Arachidonoylglycerol (1-AG). It is important to note that the potency of 1-AG is consistently reported to be lower than that of 2-AG.

| Parameter | Receptor | Value/Activity | Reference |

| Receptor Binding Affinity | |||

| Ki | Human CB1 | ~10-100 fold lower affinity than 2-AG | [3] |

| Functional Activity | |||

| G-Protein Activation ([³⁵S]GTPγS Binding) | Rat Cerebellar Membranes | Less potent and less efficacious than 2-AG | [8] |

| Intracellular Ca²⁺ Mobilization | NG108-15 cells | Weak agonist activity | [4][9] |

| Adenylyl Cyclase Inhibition | Rat Cortical Neurons | More potent than 2-AG and AEA in some studies | [8] |

Signaling Pathways

Upon binding to the CB1 receptor, 1-AG initiates a cascade of intracellular signaling events. The CB1 receptor primarily couples to inhibitory G-proteins (Gi/o).

CB1 Receptor Signaling Cascade

Activation of the CB1 receptor by an agonist like 1-AG leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][10]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically results in the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of inwardly rectifying potassium channels.[7][10]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also lead to the stimulation of the MAPK cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating cell growth, differentiation, and survival.[7][11]

Experimental Protocols

The characterization of the biological activity of 1-AG (and by extension, 1-AG-d8) relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a ligand for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Methodology:

-

Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared from transfected cell lines (e.g., HEK293 or CHO cells) or from brain tissue.[12][13]

-

Incubation: Membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4) with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 or [³H]SR141716A) and a range of concentrations of the unlabeled test compound (1-AG).[3][12]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[13]

-

Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4) to remove any non-specifically bound radioligand.[12][13]

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.[3]

-

Data Analysis: The concentration of 1-AG that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.

Methodology:

-

Membrane Preparation: As described for the receptor binding assay.

-

Incubation: Membranes are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4) containing GDP, [³⁵S]GTPγS, and varying concentrations of 1-AG.[4][14]

-

Termination and Filtration: The reaction is terminated by rapid filtration through filter plates, and the filters are washed with ice-cold buffer.[4]

-

Detection: Scintillation cocktail is added to the dried filters, and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.[4]

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of 1-AG to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

Intracellular Calcium Mobilization Assay

This assay measures the ability of a ligand to induce the release of intracellular calcium, a downstream effect of Gq-coupled GPCR activation. While CB1 receptors primarily couple to Gi/o, they can also couple to Gq proteins in some systems.

Workflow Diagram:

Methodology:

-

Cell Culture: Cells stably or transiently expressing the CB1 receptor (e.g., HEK293-CB1R) are cultured in appropriate media.[1]

-

Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom microplates.[1]

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.[1][15]

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and varying concentrations of 1-AG are added to the wells.[1][16]

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.[15]

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the 1-AG concentration to generate a dose-response curve and determine the EC₅₀.[15]

Metabolism: Enzymatic Hydrolysis

The biological activity of 1-AG is terminated by enzymatic hydrolysis, which breaks the ester bond to release arachidonic acid and glycerol. Several enzymes have been implicated in the hydrolysis of monoacylglycerols.

-

Monoacylglycerol Lipase (MAGL): While MAGL is the primary enzyme responsible for the degradation of 2-AG, it can also hydrolyze 1-AG.[17][18]

-

Fatty Acid Amide Hydrolase (FAAH): FAAH, the main enzyme for anandamide hydrolysis, has also been shown to hydrolyze 1-AG.[19]

-

Other Hydrolases: Other enzymes such as α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) may also contribute to the hydrolysis of monoacylglycerols.[18]

Conclusion

This compound serves as an indispensable tool for the quantitative analysis of its endogenous counterpart, 1-AG. The biological activity of 1-AG-d8 is presumed to be identical to that of 1-AG, which acts as a weak partial agonist at the CB1 receptor. Its activity is characterized by a lower potency and efficacy compared to its isomer, 2-AG. The signaling cascade initiated by 1-AG at the CB1 receptor involves the canonical pathways associated with Gi/o-coupled GPCRs, leading to the modulation of adenylyl cyclase and ion channel activity, as well as the activation of MAPK pathways. The biological effects of 1-AG are terminated through enzymatic hydrolysis by several lipases. A thorough understanding of the biological activity and metabolism of 1-AG is crucial for accurately interpreting endocannabinoid research, particularly in studies where the isomerization of 2-AG to 1-AG is a significant factor. This guide provides a foundational understanding for researchers and professionals in the field of drug development and cannabinoid science.

References

- 1. benchchem.com [benchchem.com]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. Despite substantial degradation, 2-arachidonoylglycerol is a potent full efficacy agonist mediating CB1 receptor-dependent G-protein activation in rat cerebellar membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence that the cannabinoid CB1 receptor is a 2-arachidonoylglycerol receptor. Structure-activity relationship of 2-arachidonoylglycerol, ether-linked analogues, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Metabolism of anandamide and 2-arachidonoylglycerol: an historical overview and some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 1-Arachidonoylglycerol-d8

For researchers, scientists, and drug development professionals working with endocannabinoids, 1-Arachidonoylglycerol-d8 (1-AG-d8) is a critical tool, primarily utilized as an internal standard for the accurate quantification of endogenous 1-Arachidonoylglycerol (1-AG) in biological samples. This guide provides an in-depth overview of commercial suppliers, technical specifications, experimental protocols for its use, and the relevant biological signaling pathways.

Commercial Availability and Specifications

Several reputable suppliers offer high-purity this compound. The quantitative data from leading commercial vendors is summarized below for easy comparison. It is important to note that 1-AG is an isomer of the more abundant and potent endocannabinoid 2-Arachidonoylglycerol (2-AG). Due to the inherent instability of 2-AG, which can isomerize to 1-AG, preparations of 1-AG and its deuterated analog may contain quantities of the 2-AG isomer.[1][2][3]

| Supplier | Catalog Number | Purity | Formulation | Storage | Stability |

| Cayman Chemical | 22694 | ≥95% (as a 9:1 mixture of 1-AG and 2-AG), ≥99% deuterated forms (d1-d8) | A solution in acetonitrile (100 µg) | -80°C | ≥ 2 years |

| MedChemExpress | HY-130567S | Not specified | Lyophilized powder or solution | Please refer to Certificate of Analysis | Not specified |

Table 1: Commercial Suppliers and Specifications of this compound

The Role of 1-Arachidonoylglycerol in Endocannabinoid Signaling

1-Arachidonoylglycerol is an endocannabinoid, a class of lipid signaling molecules that act upon cannabinoid receptors. While its isomer, 2-AG, is considered the primary endogenous agonist for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, 1-AG also demonstrates biological activity.[1][2][3] It is a weak agonist of the CB1 receptor and its presence can influence the overall signaling cascade of the endocannabinoid system.[4][5] The endocannabinoid system is a crucial regulator of numerous physiological processes, including neurotransmitter release, pain perception, appetite, and immune function.[6]

The synthesis of 2-AG, and consequently 1-AG through isomerization, typically begins with the activation of G-protein coupled receptors (GPCRs), leading to the hydrolysis of membrane phospholipids. The primary pathway involves the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to diacylglycerol (DAG) by phospholipase C (PLC). DAG is then hydrolyzed by diacylglycerol lipase (DAGL) to produce 2-AG.[7] 2-AG can then act as a retrograde messenger, activating presynaptic CB1 receptors to suppress neurotransmitter release.[8][9] The signaling is terminated by the enzymatic degradation of 2-AG, primarily by monoacylglycerol lipase (MGL). The isomerization of 2-AG to the more stable 1-AG is a key aspect of this signaling pathway.[10]

Caption: Endocannabinoid signaling pathway showing synthesis and action of 2-AG and 1-AG.

Experimental Protocol: Quantification of 1-Arachidonoylglycerol using LC-MS/MS

The following is a generalized protocol for the quantification of 1-AG in biological samples using this compound as an internal standard. This protocol is based on common methodologies found in the literature and should be optimized for specific sample types and instrumentation.[11][12][13][14]

1. Sample Preparation and Lipid Extraction

-

Objective: To extract lipids, including 1-AG, from the biological matrix while minimizing degradation and isomerization.

-

Procedure:

-

Homogenize the tissue or plasma sample in a cold solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Spike the sample with a known amount of this compound internal standard.

-

Perform a liquid-liquid extraction. A common method is the Folch extraction, which involves adding water to the chloroform:methanol mixture to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis, such as acetonitrile or methanol.

-

2. LC-MS/MS Analysis

-

Objective: To separate 1-AG from other lipids and quantify it based on the ratio to the deuterated internal standard.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatography:

-

Column: A reverse-phase C18 or C8 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both endogenous 1-AG and the 1-AG-d8 internal standard are monitored.

-

1-AG: The exact m/z transitions will depend on the instrument and adduct ion formed, but a common transition is the loss of the glycerol headgroup.

-

1-AG-d8: The precursor and product ions will be shifted by +8 m/z units compared to the unlabeled analyte.

-

-

3. Data Analysis and Quantification

-

Objective: To calculate the concentration of endogenous 1-AG in the original sample.

-

Procedure:

-

Integrate the peak areas for the selected MRM transitions of both endogenous 1-AG and the 1-AG-d8 internal standard.

-

Calculate the ratio of the peak area of endogenous 1-AG to the peak area of the 1-AG-d8 internal standard.

-

Generate a standard curve using known concentrations of unlabeled 1-AG spiked with the same amount of internal standard as the samples.

-

Determine the concentration of 1-AG in the samples by interpolating their peak area ratios onto the standard curve.

-

Caption: General experimental workflow for the quantification of 1-AG using 1-AG-d8.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of its endogenous counterpart, 1-AG. Understanding the commercial sources, the technical specifications of the available standards, and the appropriate experimental procedures is crucial for obtaining reliable data in endocannabinoid research. Furthermore, a solid grasp of the underlying signaling pathways of 1-AG and the broader endocannabinoid system is essential for interpreting the biological significance of the quantitative results. This guide provides a foundational resource for researchers embarking on studies involving the measurement and understanding of 1-Arachidonoylglycerol.

References

- 1. researchgate.net [researchgate.net]

- 2. Diagram of endocannabinoid biosynthesis and mode of action of the endocannabinoid system within a neuron [pfocr.wikipathways.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Imaging the endocannabinoid signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]

- 14. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Endocannabinoid Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), is critical for advancing our understanding of their physiological roles and for the development of novel therapeutics. However, the analysis of these lipid signaling molecules is fraught with challenges, including their low endogenous concentrations, susceptibility to enzymatic degradation, and the complexity of the biological matrices in which they are found. This technical guide provides an in-depth exploration of the indispensable role of deuterated internal standards in overcoming these analytical hurdles. Through the principles of isotope dilution mass spectrometry, deuterated standards co-elute with their endogenous counterparts, compensating for variability in sample preparation, matrix effects, and instrument response. This document details the core principles, experimental protocols, and comparative data that establish deuterated standards as the gold standard for robust and reliable endocannabinoid quantification.

Core Principles: The Imperative for Isotope Dilution

Quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the method of choice for endocannabinoid analysis due to its high selectivity and sensitivity.[1][2] However, several factors can introduce variability and compromise the accuracy and precision of the results.

Matrix Effects: Biological samples such as plasma, serum, and tissue homogenates are complex mixtures of lipids, proteins, and other molecules. During the electrospray ionization (ESI) process in the mass spectrometer, these co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3]

Analyte Loss During Sample Preparation: The multi-step process of extracting endocannabinoids from biological matrices, which often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can lead to analyte loss.[1][4][5][6] This loss can be inconsistent across samples, introducing further variability.

Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can also affect the signal intensity of the analyte.

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced with its stable isotope, deuterium.[7] Because they are chemically almost identical to their non-deuterated counterparts, they exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization.[7][8] However, their difference in mass allows them to be distinguished by the mass spectrometer. By adding a known concentration of the deuterated standard to the sample at the earliest stage of preparation, the ratio of the endogenous analyte to the deuterated standard can be used for quantification. This "isotope dilution" method effectively normalizes for any analyte loss or signal fluctuation, as both the analyte and the standard are affected in the same way.[3]

Quantitative Data Presentation

The use of deuterated internal standards significantly enhances the accuracy and precision of endocannabinoid quantification. The following tables summarize typical method validation parameters for the analysis of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in human plasma using LC-MS/MS with deuterated internal standards.

Table 1: Method Validation Parameters for Anandamide (AEA) in Human Plasma using a Deuterated Internal Standard (AEA-d8)

| Validation Parameter | Typical Performance | Reference |

| Linearity (r²) | > 0.99 | [9][10] |

| Lower Limit of Quantification (LLOQ) | 0.049 - 0.35 ng/mL | [9][10] |

| Intraday Precision (%RSD) | < 11% | [9] |

| Interday Precision (%RSD) | < 15% | [9] |

| Accuracy (%Bias) | Within ±15% | [9] |

| Extraction Recovery | 72.2% | [9] |

Table 2: Method Validation Parameters for 2-Arachidonoylglycerol (2-AG) in Human Plasma using a Deuterated Internal Standard (2-AG-d8)

| Validation Parameter | Typical Performance | Reference |

| Linearity (r²) | > 0.99 | [9][10] |

| Lower Limit of Quantification (LLOQ) | 0.98 - 1.0 ng/mL | [9][10] |

| Intraday Precision (%RSD) | < 9% | [9] |

| Interday Precision (%RSD) | < 11% | [9] |

| Accuracy (%Bias) | Within ±10% | [9] |

| Extraction Recovery | 42.7% | [9] |

Experimental Protocols

The following are generalized yet detailed methodologies for the extraction and analysis of endocannabinoids from human plasma using deuterated internal standards.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies that prioritize the prevention of 2-AG isomerization.[4]

-

Sample Thawing: Thaw frozen plasma samples on ice to minimize enzymatic activity.

-

Internal Standard Spiking: To 500 µL of plasma in a glass tube, add a known amount of deuterated internal standard solution (e.g., AEA-d8 and 2-AG-d8 in acetonitrile) to achieve a final concentration within the linear range of the assay.

-

Protein Precipitation & Extraction: Add 2 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

-

Phase Separation: Add 5 mL of toluene, vortex for 1 minute, and then centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers. Toluene is a preferred solvent as it minimizes the isomerization of 2-AG to 1-AG.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a mixture of methanol/water or acetonitrile/water) for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup than LLE and is suitable for high-throughput applications.[5]

-

Sample Thawing and Spiking: Thaw 1 mL of plasma on ice and spike with the deuterated internal standard mixture as described for LLE.

-

Protein Precipitation: Add 4 mL of acetonitrile, vortex, and centrifuge at 3,000 x g for 5 minutes.

-

Dilution: Decant the supernatant and dilute with 15 mL of water containing 0.133% trifluoroacetic acid (TFA).[5]

-

SPE Cartridge Conditioning: Condition a C8 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 20% acetonitrile/80% water/0.1% TFA to remove interferences.

-

Elution: Elute the target analytes with 2 mL of 80% acetonitrile/20% water/0.1% TFA.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of AEA and 2-AG.

Table 3: Typical LC-MS/MS Parameters for Endocannabinoid Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A programmed gradient from a lower to a higher percentage of mobile phase B to separate the analytes. |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 - 10 µL |

| Mass Spectrometry | |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray ionization (ESI) in positive ion mode |

| Monitored Transitions (m/z) | AEA: 348.3 → 62.1; AEA-d8: 356.3 → 62.1; 2-AG: 379.3 → 287.3; 2-AG-d8: 387.3 → 294.3 |

| Dwell Time | 50 - 100 ms |

| Ion Spray Voltage | 5000 - 5500 V |

| Source Temperature | 450 - 500 °C |

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving endocannabinoids.

Experimental Workflow

Conclusion

The inherent challenges of endocannabinoid analysis necessitate a robust and reliable analytical methodology. The use of deuterated internal standards in conjunction with isotope dilution mass spectrometry represents the gold standard for achieving the accuracy and precision required in research, clinical, and pharmaceutical settings. By effectively compensating for matrix effects, analyte loss during sample preparation, and instrumental variability, deuterated standards ensure the generation of high-quality, reproducible data. The detailed protocols and performance data presented in this guide underscore the critical role of this technique in advancing the field of endocannabinoid research.

References

- 1. mdpi.com [mdpi.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Procedure to analyze cannabinoids in bovine plasma using solid phase extraction & UPLC MS/MS [protocols.io]

Understanding 1-AG Isomerization: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-arachidonoylglycerol (1-AG) isomerization, a critical phenomenon in endocannabinoid research. The spontaneous rearrangement of the biologically active 2-arachidonoylglycerol (2-AG) to its more stable isomer, 1-AG, both in vitro and in vivo, presents significant challenges and opportunities in the study of the endocannabinoid system. This document outlines the core mechanisms, biological implications, and detailed experimental protocols for investigating this process, complete with quantitative data and visual workflows.

The Phenomenon of 1-AG Isomerization

The endocannabinoid 2-AG is a key signaling molecule that activates cannabinoid receptors CB1 and CB2. However, it is chemically unstable in aqueous solutions and can undergo a non-enzymatic intramolecular rearrangement known as acyl migration. This process results in the formation of the thermodynamically more stable isomer, 1-arachidonoyl-sn-glycerol (1-AG).[1] This isomerization is a rapid process and is influenced by factors such as pH and the solvent medium.[2]

The biological significance of this isomerization is profound. Initially, it was thought to be a simple inactivation pathway for 2-AG. However, emerging evidence demonstrates that 1-AG is also a biologically active compound. It can act on the CB1 receptor, inducing intracellular Ca2+ transients, albeit with a higher working concentration than 2-AG.[3] Furthermore, 1-AG can also activate other receptors, such as TRPV1.[3] This dual activity of both isomers suggests that their relative concentrations may act as a fine-tuning mechanism for cannabinoid receptor activation and subsequent biological responses.[3]

Quantitative Analysis of 2-AG Isomerization In Vitro

The rate of 2-AG isomerization is a critical parameter in designing and interpreting experiments. Studies have quantified this process under conditions mimicking in vitro experiments.

| Parameter | Condition | Value | Reference |

| Half-time of 2-AG isomerization | Hank's Balanced Salt Solution (HBSS) at 37°C | 16.16 min | [3] |

| Half-time of 2-AG isomerization | HBSS with 10% serum at 37°C | 8.8 min | [3] |

| Equilibrium Ratio (2-AG:1-AG) | Aqueous solution | 1:9 | [1] |

Biological Activity of 1-AG and 2-AG

The two isomers exhibit different potencies and efficacies at the CB1 receptor, which has been quantified in cellular assays.

| Parameter | Compound | Value | Assay System | Reference |

| Working Concentration for Ca2+ transients | 2-AG | ~0.3 µM | CB1 transfected COS7 cells | [3] |

| Working Concentration for Ca2+ transients | 1-AG | ~0.9 µM (threefold higher than 2-AG) | CB1 transfected COS7 cells | [3] |

| EC50 for G-protein activation | 2-AG | ~3-fold more potent than 1-AG | Rat cerebellar membranes | [4] |

| Efficacy for G-protein activation | 2-AG | More efficacious than 1-AG | Rat cerebellar membranes | [4] |

Experimental Protocols

Accurate quantification of 1-AG and 2-AG and the study of their biological effects require meticulous experimental design to minimize artifactual isomerization.

In Vitro Isomerization Assay

This protocol describes how to measure the rate of 2-AG isomerization in a physiological buffer.

Objective: To determine the half-life of 2-AG in an aqueous solution.

Materials:

-

2-arachidonoylglycerol (2-AG) standard

-

Hank's Balanced Salt Solution (HBSS)

-

Anandamide (internal standard)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Prepare a stock solution of 2-AG in an appropriate organic solvent (e.g., ethanol).

-

Spike a known concentration of 2-AG into pre-warmed HBSS (37°C).

-

At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot of the solution.

-

Immediately add a known amount of anandamide as an internal standard and perform a liquid-liquid extraction.

-

Analyze the levels of 1-AG and 2-AG in the extracted samples using LC-MS/MS.[3]

-

Calculate the concentration of 2-AG at each time point and determine the half-life.

Quantification of 1-AG and 2-AG in Biological Samples

This protocol outlines the steps for the simultaneous measurement of 1-AG and 2-AG in plasma, with a focus on minimizing ex vivo isomerization.

Objective: To accurately measure endogenous levels of 1-AG and 2-AG in plasma.

Materials:

-

Blood collection tubes with anticoagulant (e.g., EDTA)

-

Centrifuge

-

Liquid-liquid extraction solvents (e.g., toluene or ethyl acetate)[5]

-

Internal standards (e.g., 2-AG-d5)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system[2][5]

Procedure:

-

Collect whole blood in tubes containing an anticoagulant.

-

Immediately centrifuge the blood at a low temperature to separate the plasma.

-

Transfer the plasma to a new tube and add an internal standard.

-

Perform a liquid-liquid extraction using a non-protic solvent like toluene to minimize isomerization.[5]

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the sample in an appropriate solvent for analysis.

-

For GC-MS analysis, derivatize the sample by silylation.[2]

-

Inject the sample into the GC-MS or UPLC-MS/MS system for quantification. Selected reaction monitoring (SRM) transitions for UPLC-MS/MS can be m/z 379.2→287 for 2-AG and m/z 384→287 for 2-AG-d5.[6]

In Vitro Bioactivity Assay: CB1-Mediated Calcium Signaling

This protocol describes how to assess the biological activity of 1-AG and 2-AG by measuring intracellular calcium mobilization in cells expressing the CB1 receptor.

Objective: To compare the potency and efficacy of 1-AG and 2-AG in activating the CB1 receptor.

Materials:

-

COS7 cells transiently transfected with a CB1 receptor expression vector.[3]

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM)

-

Solutions of 1-AG and 2-AG at various concentrations.

-

Fluorometric imaging system.

Procedure:

-

Culture COS7 cells and transfect them with a plasmid encoding the CB1 receptor.[3]

-

Load the transfected cells with a calcium-sensitive fluorescent dye.

-

Prepare fresh solutions of 1-AG and 2-AG immediately before the experiment to minimize isomerization.

-

Apply different concentrations of 1-AG or 2-AG to the cells.

-

Measure the changes in intracellular calcium concentration using a fluorometric imaging system.[3]

-

Construct dose-response curves to determine the potency (EC50) and efficacy of each isomer.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the isomerization process, its impact on signaling, and the experimental workflow for its study.

Figure 1: The process of 2-AG isomerization to 1-AG via acyl migration.

Figure 2: Differential signaling of 2-AG and 1-AG at the CB1 receptor.

Figure 3: Experimental workflow for studying 2-AG isomerization in vitro.

Conclusion and Future Directions

The isomerization of 2-AG to 1-AG is a fundamental aspect of endocannabinoid chemistry with significant biological implications. It is not merely a degradation pathway but a mechanism that generates another bioactive lipid, thereby adding a layer of complexity to endocannabinoid signaling. For researchers in this field, a thorough understanding of this process and the adoption of appropriate analytical techniques are paramount to obtaining accurate and reproducible results. Future research should continue to explore the distinct physiological and pathological roles of 1-AG and the enzymatic and non-enzymatic factors that regulate the in vivo ratio of these two important signaling molecules.

References

- 1. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]

- 2. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Despite substantial degradation, 2-arachidonoylglycerol is a potent full efficacy agonist mediating CB1 receptor-dependent G-protein activation in rat cerebellar membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of 1-Arachidonoylglycerol-d8 as an Internal Standard in LC-MS/MS Analysis

References

- 1. caymanchem.com [caymanchem.com]

- 2. Endocannabinoids as potential biomarkers: It‘s all about pre-analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Arachidonoyl-d8-rac-glycerol - Applications - CAT N°: 22694 [bertin-bioreagent.com]

- 4. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. [Deuterated surrogate and UPLC-MS/MS method for simultaneous determination of 22 endocannabinoids in ovariectomized rat plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organomation.com [organomation.com]

- 12. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of 1-Arachidonoylglycerol (1-AG) in Human Plasma using a Stable Isotope Dilution LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Arachidonoylglycerol (1-AG) is an endogenous cannabinoid (endocannabinoid) that plays a significant role in various physiological processes by acting as a signaling lipid. Accurate quantification of 1-AG in biological matrices like plasma is crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting the endocannabinoid system. This document provides a detailed protocol for the quantification of 1-AG in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 1-AG-d8. The use of a deuterated internal standard is essential to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.

It is critical to note that 2-arachidonoylglycerol (2-AG) is the more abundant and biologically active isomer, which can spontaneously isomerize to the more stable 1-AG.[1][2] This protocol is specifically for the quantification of 1-AG, and careful handling is required to minimize any unintended isomerization from 2-AG during sample processing.

I. Experimental Protocols

Blood Collection and Plasma Preparation

Proper sample collection and handling are paramount to prevent artifactual changes in endocannabinoid concentrations.[3][4]

-

Blood Collection: Collect whole blood from subjects into K2-EDTA vacutainer tubes.[5] It is advisable to perform blood withdrawal after an overnight fast to reduce variability.[6]

-

Immediate Processing: Process the blood samples immediately after collection. Any delay can lead to ex vivo production or degradation of endocannabinoids.[3][5]

-

Centrifugation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[5][6]

-

Plasma Aliquoting and Storage: Immediately transfer the plasma supernatant to pre-labeled polypropylene tubes, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.[3] Avoid repeated freeze-thaw cycles as this can degrade endocannabinoids.[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol employs a liquid-liquid extraction method designed to efficiently extract lipids while minimizing matrix effects. Toluene is used as the extraction solvent as it has been shown to reduce the isomerization of 2-AG to 1-AG and results in cleaner extracts compared to traditional chloroform/methanol mixtures.[2][7]

-

Reagents and Materials:

-

Human plasma samples

-

1-AG-d8 internal standard (IS) solution in a suitable solvent (e.g., ethanol)

-

Toluene, HPLC grade

-

Nitrogen gas for evaporation

-

Reconstitution solvent (e.g., 1:1 Butanol:Methanol or Acetonitrile/Water mixture)

-

-

Extraction Procedure:

-

Thaw frozen plasma samples on ice.

-

In a clean glass tube, add 500 µL of plasma.

-

Spike the plasma with a known amount of 1-AG-d8 internal standard solution. The concentration of the IS should be chosen to be within the range of the expected endogenous 1-AG concentrations.

-

Add 2 mL of ice-cold toluene to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer (toluene) to a new clean glass tube.

-

Evaporate the toluene extract to dryness under a gentle stream of nitrogen gas at room temperature. Toluene helps to prevent the degradation of 1-AG during this step.[2]

-

Reconstitute the dried extract in 100 µL of the reconstitution solvent.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Re-equilibrate at 30% B

-

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2][8]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

1-AG: The precursor ion is the protonated molecule [M+H]⁺ at m/z 379.2. A common product ion for quantification is m/z 287.2 (loss of the glycerol headgroup).

-

1-AG-d8: The precursor ion is [M+H]⁺ at m/z 387.2. The corresponding product ion is m/z 287.2.

-

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.[9]

-

Quantification and Data Analysis

-

Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) with known concentrations of 1-AG and a fixed concentration of 1-AG-d8. The concentration range should encompass the expected levels of 1-AG in the plasma samples.

-

Data Processing: Process the acquired LC-MS/MS data using the instrument's software. Integrate the peak areas for both 1-AG and 1-AG-d8.

-

Calculation: Calculate the ratio of the peak area of 1-AG to the peak area of 1-AG-d8. Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards. Determine the concentration of 1-AG in the unknown samples by interpolating their peak area ratios from the calibration curve.

II. Data Presentation

The performance of the method should be validated according to regulatory guidelines (e.g., FDA). Key quantitative parameters are summarized in the table below.

| Parameter | Typical Value | Description |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Upper Limit of Quantification (ULOQ) | 50 - 100 ng/mL | The highest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve, indicating the linearity of the response over the quantification range. |

| Precision (%CV) | < 15% | The coefficient of variation for replicate measurements, assessing the closeness of agreement between a series of measurements. |

| Accuracy (%Bias) | ± 15% | The percent difference between the mean measured concentration and the nominal concentration, assessing the closeness of the measured value to the true value. |